Cas no 1089688-27-6 (4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester)

1089688-27-6 structure
اسم المنتج:4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester
كاس عدد:1089688-27-6
وسط:C14H18O3
ميغاواط:234.290924549103
MDL:MFCD34603199
CID:5308806
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester
-
- MDL: MFCD34603199
- نواة داخلي: 1S/C14H18O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h6-10,12,15H,2-5H2,1H3
- مفتاح Inchi: OURVDFONQYBBBL-UHFFFAOYSA-N
- ابتسامات: C(C1CCC(C2C=CC(O)=CC=2)CC1)(=O)OC
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1294525-1g |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 1g |
$2105 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294525-1g |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 1g |
$2105 | 2025-02-20 | |
eNovation Chemicals LLC | Y1294525-1g |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 1g |
$2105 | 2025-02-27 | |
eNovation Chemicals LLC | Y1294525-5g |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294525-500mg |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 500mg |
$1115 | 2025-02-20 | |
eNovation Chemicals LLC | Y1294525-500mg |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 500mg |
$1115 | 2025-02-27 | |
eNovation Chemicals LLC | Y1294525-500mg |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 500mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294525-5g |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 5g |
$7705 | 2025-02-27 | |
eNovation Chemicals LLC | Y1294525-5g |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester |
1089688-27-6 | 95% | 5g |
$7705 | 2025-02-20 |
4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester الوثائق ذات الصلة
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
1089688-27-6 (4-(4-Hydroxy-phenyl)-cyclohexanecarboxylic acid methyl ester) منتجات ذات صلة
- 1806682-19-8(Methyl 4-amino-5-fluoronicotinate)
- 1251583-84-2(ethyl 4-{[(2,4-difluorophenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate)
- 1256842-52-0(Hexanoylglycine-d)
- 2228454-55-3(1-({4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}methyl)cyclopropan-1-amine)
- 2138193-50-5({[3-(1-Ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine)
- 2680866-38-8(benzyl N-(2-hydroxynaphthalen-1-yl)methylcarbamate)
- 2378490-47-0((2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride)
- 957502-80-6(1-(4-bromo-5-methoxy-2-methylbenzenesulfonyl)-3-methyl-1H-pyrazole)
- 79916-77-1(Forsythiaside A)
- 1806810-79-6(2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-sulfonyl chloride)
الموردين الموصى بهم
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
